5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of pyrimidines.
Scientific Research Applications
Antibacterial Activity
Triazolopyrimidines, including 1,2,4-triazole-containing hybrids, have shown promising antibacterial activities, especially against resistant strains of bacteria such as Staphylococcus aureus. These compounds can inhibit critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and maintenance, thereby offering a potential pathway for the development of new antibacterial agents (Li & Zhang, 2021).
Central Nervous System (CNS) Effects
The structural moiety of triazolopyrimidines has been identified in compounds exhibiting a wide range of effects on the central nervous system, from antidepressant and anxiolytic to anticonvulsant activities. This suggests that modifications to the core structure, such as those found in the compound , could lead to new CNS-active drugs (Saganuwan, 2017).
Optoelectronic Materials
Research has also extended into the use of pyrimidine derivatives, which are structurally related to triazolopyrimidines, in the development of optoelectronic materials. These compounds have been utilized in the synthesis of materials for electronic devices, luminescent elements, and photoelectric conversion elements, indicating a potential area of application for similar compounds in the creation of novel optoelectronic materials (Lipunova et al., 2018).
Synthetic Pathways and Chemical Interactions
Understanding the synthetic pathways and chemical interactions of triazolopyrimidines is crucial for exploring their potential applications. Research in this area contributes to the broader knowledge of synthesizing and manipulating such compounds for various scientific and medicinal purposes, including the design of new drugs and materials (Kumar et al., 2001).
properties
Product Name |
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
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Molecular Formula |
C14H9F3N4O3 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C14H9F3N4O3/c1-24-8-4-2-7(3-5-8)9-6-10(14(15,16)17)21-13(18-9)19-11(20-21)12(22)23/h2-6H,1H3,(H,22,23) |
InChI Key |
DVSYKPQCIYNPSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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